5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Brand Name: Vulcanchem
CAS No.: 919011-42-0
VCID: VC8151821
InChI: InChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
SMILES: CC1=CC(=C(C=C1)OCCN2CCCC2)N
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

CAS No.: 919011-42-0

Cat. No.: VC8151821

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine - 919011-42-0

Specification

CAS No. 919011-42-0
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline
Standard InChI InChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
Standard InChI Key CLRJAAULBZTFMM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCN2CCCC2)N
Canonical SMILES CC1=CC(=C(C=C1)OCCN2CCCC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline precisely defines its structure:

  • A benzene ring substituted with an amino group (-NH2_2) at position 1.

  • A methyl group (-CH3_3) at position 5.

  • A 2-(pyrrolidin-1-yl)ethoxy group (-OCH2_2CH2_2-N-pyrrolidine) at position 2 .

The SMILES notation CC1=CC(=C(C=C1)OCCN2CCCC2)N further elucidates connectivity, while the InChIKey CLRJAAULBZTFMM-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}PubChem
Molecular Weight220.31 g/molPubChem
IUPAC Name5-methyl-2-(2-pyrrolidin-1-ylethoxy)anilinePubChem
SMILESCC1=CC(=C(C=C1)OCCN2CCCC2)NPubChem

Synthesis and Manufacturing

Synthetic Routes

A reported synthesis involves coupling 4-bromo-7-methyl-1H-indole with intermediates under palladium catalysis. Key steps include:

  • Reagents: Pd2_2(dba)3_3, Xantphos, cesium carbonate.

  • Solvent: Dioxane.

  • Conditions: Reflux under argon for 20 hours .

The reaction yields 15% of the target compound as a hydrochloride salt, highlighting challenges in optimizing efficiency .

Table 2: Synthesis Parameters

ParameterDetailSource
Starting MaterialIntermediate 38, 4-bromo-7-methyl-1H-indoleAmbeed
CatalystPd2_2(dba)3_3 (0.1 mmol)Ambeed
LigandXantphos (0.3 mmol)Ambeed
BaseCs2_2CO3_3 (4 mmol)Ambeed
Yield15%Ambeed

Pharmacological Relevance

Role in Kinase Inhibition

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine is a structural component of TG100435, a multi-targeted Src family kinase inhibitor. TG100435 and its N-oxide metabolite TG100855 demonstrate potent anticancer activity in preclinical models . The compound’s ethoxy-pyrrolidine moiety enhances binding affinity to kinase domains, facilitating inhibition of oncogenic signaling pathways .

Metabolic Interconversion

  • N-Oxidation: Primarily mediated by FMO3, converting TG100435 to TG100855 with a 15:1 rate ratio over retroreduction .

  • Retroreduction: Catalyzed by cytochrome P450 reductase, regenerating TG100435 from TG100855 .

Table 3: Enzymatic Pathways

EnzymeFunctionInhibition ProfileSource
FMO3N-oxidation of TG100435~90% inhibition by methimazolePubMed
CYP3A4Secondary metabolic clearanceKetoconazole-sensitivePubMed
Cytochrome P450 reductaseRetroreduction of TG100855Insensitive to P450 inhibitorsPubMed

Metabolic and Toxicological Considerations

Hepatic Metabolism

In human liver microsomes, FMO3 dominates the N-oxidation of 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine derivatives, while cytochrome P450 reductase drives retroreduction. This bidirectional metabolism suggests potential drug-drug interactions in co-administered therapies .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s modular structure enables diversification for targeting:

  • Src family kinases: Implicated in tumor proliferation and metastasis.

  • Angiogenesis pathways: Through VEGF receptor modulation .

Patent Landscape

Patents covering pyrrolidine-ethoxy-aniline derivatives emphasize their utility in oncology. For example, WO2008137087A1 details synthetic methods for related pyrrolidine intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator